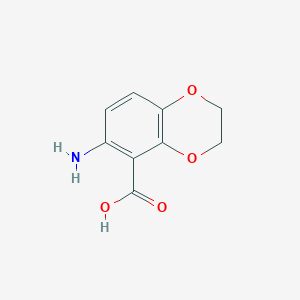![molecular formula C15H32S2Si2 B14210871 [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) CAS No. 833460-62-1](/img/structure/B14210871.png)
[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes two trimethylsilane groups and two methylsulfanyl groups attached to a hepta-1,6-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, yielding a simpler diene structure.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
While specific biological and medicinal applications of this compound are still under investigation, its potential as a precursor for bioactive molecules is of significant interest. The ability to modify its structure through various chemical reactions makes it a versatile tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials .
Mecanismo De Acción
The mechanism by which [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in oxidation reactions, the methylsulfanyl groups are targeted, leading to the formation of sulfoxides or sulfones .
Comparación Con Compuestos Similares
Similar Compounds
[1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione]: Known for its anti-inflammatory properties and used in various medicinal applications.
[1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione]: Another compound with similar structural features, used in the synthesis of bioactive molecules.
Uniqueness
What sets [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) apart is its dual functional groups (methylsulfanyl and trimethylsilane), which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance .
Propiedades
Número CAS |
833460-62-1 |
|---|---|
Fórmula molecular |
C15H32S2Si2 |
Peso molecular |
332.7 g/mol |
Nombre IUPAC |
[1,7-bis(methylsulfanyl)-7-trimethylsilylhepta-1,6-dienyl]-trimethylsilane |
InChI |
InChI=1S/C15H32S2Si2/c1-16-14(18(3,4)5)12-10-9-11-13-15(17-2)19(6,7)8/h12-13H,9-11H2,1-8H3 |
Clave InChI |
PVPDCLWXENQCNY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CCCCC=C([Si](C)(C)C)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


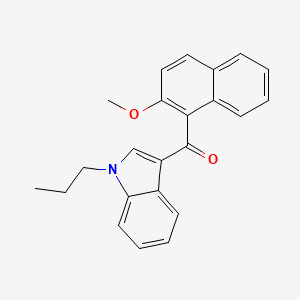
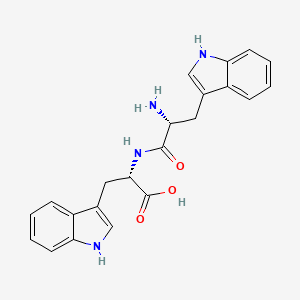
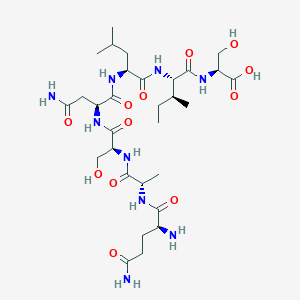
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
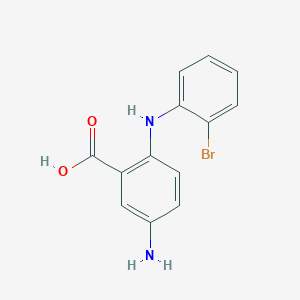
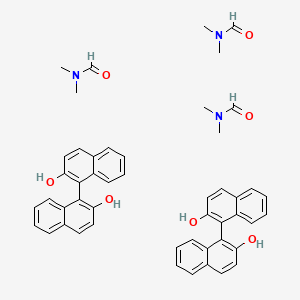
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

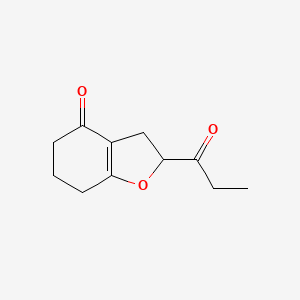
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)

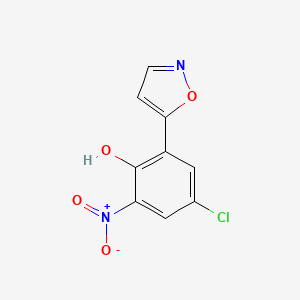
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
